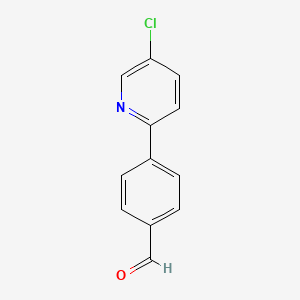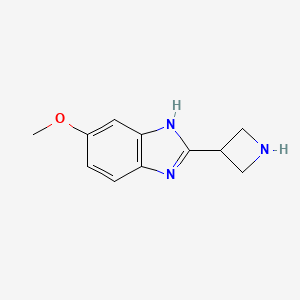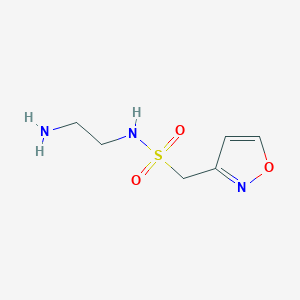
4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline
説明
“4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline” is a chemical compound with the molecular formula C11H13F3N2. It is also known as 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride . The compound is used in laboratory settings and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecule consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by sp3 hybridization, contributing to the stereochemistry of the molecule . The trifluoromethyl group attached to the pyrrolidine ring increases the three-dimensional coverage of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.15 . It is stored in an inert atmosphere at temperatures between 2-8°C . More specific physical and chemical properties were not found in the retrieved documents.科学的研究の応用
Crystal Structure and Theoretical Studies
Krishnan et al. (2021) conducted a crystal structure investigation of a related compound, 4-((pyrrolidin-1-ylsulfonyl) methyl)aniline (PSMA), demonstrating its coplanar molecular structure through strong N-H···O hydrogen bonds and weak C-H···π interactions, contributing to a three-dimensional network. Density functional theory (DFT) calculations were used to compare experimental and theoretical geometric parameters and UV spectra, indicating a strong correlation between them (Krishnan, T. Kaliyaperumal, R. Marimuthu, & S. Velusamy, 2021).
Docking and QSAR Studies for Kinase Inhibition
Caballero et al. (2011) performed docking and quantitative structure–activity relationship (QSAR) studies on derivatives related to 4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline, aiming to understand their inhibitory activity against c-Met kinase. The study utilized comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR) methods to predict the biological activities of these compounds, highlighting the molecular features contributing to high inhibitory activity (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Organic Binary Solids for NLO Applications
Draguta et al. (2015) synthesized new organic binary adducts with phenolic coformers, including compounds structurally similar to this compound, to investigate the factors influencing the formation of polar crystals for non-linear optical (NLO) applications. The study characterized these materials by their melting points, absorption spectra, and crystal structures, revealing acentric packing in some compounds suitable for NLO applications (Draguta, M. Fonari, E. S. Leonova, & T. Timofeeva, 2015).
Synthesis and Antitumor Activity of Novel Derivatives
Maftei et al. (2016) designed and characterized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds including 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. These compounds were assessed for in vitro anti-cancer activity, showing promising potency in a panel of cell lines, with one compound exhibiting significant activity, indicating potential medical applications (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Safety and Hazards
将来の方向性
The pyrrolidine ring, a key component of “4-(3-(Trifluoromethyl)pyrrolidin-1-yl)aniline”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3 hybridization and investigating the influence of steric factors on biological activity .
特性
IUPAC Name |
4-[3-(trifluoromethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-5-6-16(7-8)10-3-1-9(15)2-4-10/h1-4,8H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPACXBKVLKQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



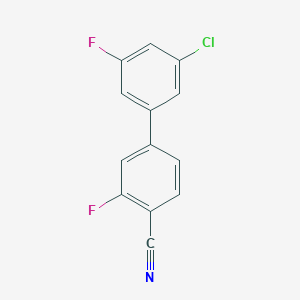

![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)
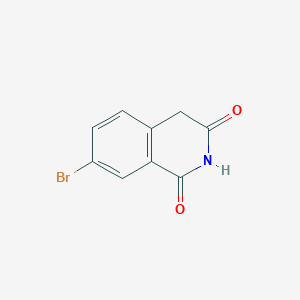
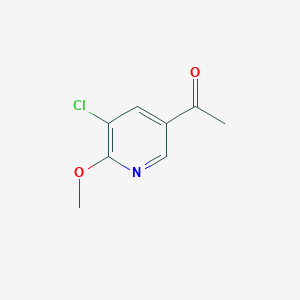
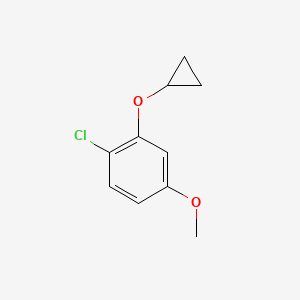
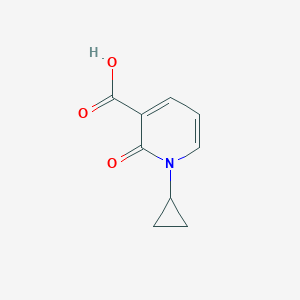
![[1-(Azetidin-3-yl)piperidin-4-yl]methanol](/img/structure/B1490752.png)

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)
